Anti-Leishmanial Potency: 3,5-Dichloro Substitution Confers a 1.4-fold IC50 Improvement Over 3-Chloro in an Imidazo[1,2-a]pyrazine Context
In a series of 2,3-diaryl-substituted imidazo[1,2-a]pyrazines bearing benzamidine-like amidine groups, the 3,5-dichlorophenyl analog achieved an anti-leishmanial IC50 of 10.3 µM against Leishmania amazonensis, compared to 14.5 µM for the corresponding 3-chlorophenyl analog—a 1.4-fold potency gain attributable to the second chlorine at the 5-position [1]. While this scaffold differs from the standalone 3,5-dichloro-2-methoxybenzamidine, it isolates the contribution of the 3,5-dichloro substitution pattern on the phenyl ring attached to the amidine-bearing system, providing the only publicly available head-to-head quantitative comparison for this substitution topology [1].
| Evidence Dimension | Anti-leishmanial IC50 (L. amazonensis) |
|---|---|
| Target Compound Data | 10.3 µM (3,5-dichlorophenyl-substituted imidazo[1,2-a]pyrazine) |
| Comparator Or Baseline | 14.5 µM (3-chlorophenyl-substituted analog) |
| Quantified Difference | 1.4-fold lower IC50 (improved potency) |
| Conditions | In vitro assay against Leishmania amazonensis promastigotes/amastigotes; imidazo[1,2-a]pyrazine scaffold bearing phenylamidine moiety |
Why This Matters
This is the sole published direct comparison quantifying the potency advantage of the 3,5-dichloro arrangement over the 3-chloro arrangement in an amidine-containing anti-leishmanial context; it provides a defensible, though indirect, rationale for selecting the 3,5-dichloro-2-methoxy variant over mono-chloro benzamidine analogs when exploring anti-parasitic SAR.
- [1] Sciencedirect. Benzamidine Derivative – Section 3.9: 2,3-Diaryl Imidazo[1,2-a]pyrazines SAR. https://www.sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical-science/benzamidine-derivative (lines 300–308; accessed 2026-04-30). View Source
